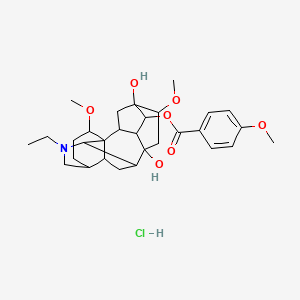
Tjn 505
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for TJN-505 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving aconitine-like structures. Industrial production methods likely involve standard organic synthesis techniques, including purification and crystallization steps to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
TJN-505 undergoes various chemical reactions, including:
Reduction: Reduction reactions may be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the methoxy and ethyl groups, are possible.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TJN-505 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying aconitine-like structures and their chemical properties.
Biology: The compound is used to investigate the biological effects of aconitine-like molecules on cellular processes.
Medicine: TJN-505 is primarily researched for its antiarrhythmic properties.
Mechanism of Action
TJN-505 exerts its effects by acting as a blocker of multiple ion channels. It prolongs the PR, QRS, QTc, and JTc intervals and the ventricular effective refractory period. This action reduces the incidence of programmed electrical stimulation-induced arrhythmias. The compound’s antiarrhythmic plasma concentrations (IC50) for various arrhythmia models are 1.26, 0.94, and 1.31 micrograms per milliliter, respectively .
Comparison with Similar Compounds
TJN-505 is similar to other aconitine-like compounds, such as aconitine itself. it is unique in its specific chemical structure and its ability to act as a blocker of multiple ion channels. Other similar compounds include:
Aconitine: Known for its toxic properties and use in traditional medicine.
Mesaconitine: Another aconitine-like compound with similar biological effects.
Hypaconitine: A compound with similar structure and effects but different potency and toxicity profiles.
TJN-505 stands out due to its specific antiarrhythmic properties and its potential for therapeutic use in treating arrhythmias.
Properties
CAS No. |
141426-86-0 |
|---|---|
Molecular Formula |
C30H42ClNO7 |
Molecular Weight |
564.116 |
IUPAC Name |
(11-ethyl-5,8-dihydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C30H41NO7.ClH/c1-5-31-15-17-8-11-22(36-3)30-19(17)12-20(25(30)31)28(33)14-23(37-4)29(34)13-21(30)24(28)26(29)38-27(32)16-6-9-18(35-2)10-7-16;/h6-7,9-10,17,19-26,33-34H,5,8,11-15H2,1-4H3;1H |
InChI Key |
OTWHFNPJXVKZPR-UHFFFAOYSA-N |
SMILES |
[H]Cl.O=C(OC1C2C3C4(C5C6)C(OC)CCC5CN(CC)C4C6C2(O)CC(OC)C1(O)C3)C7=CC=C(OC)C=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TJN 505; TJN505; TJN-505 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


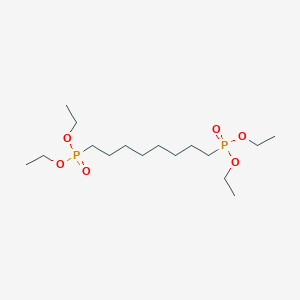
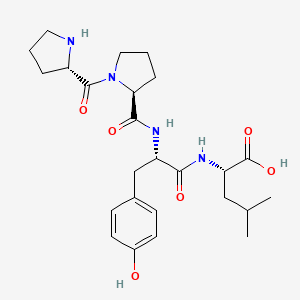
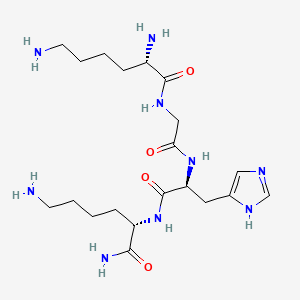
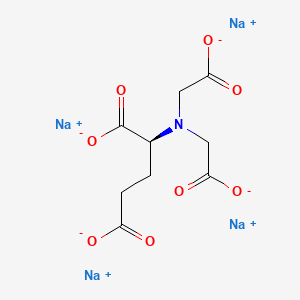

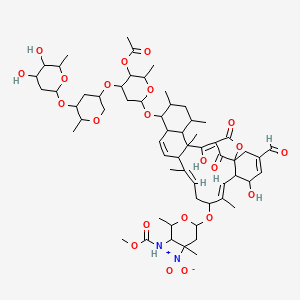
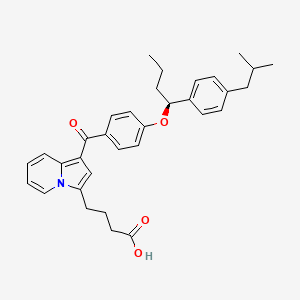
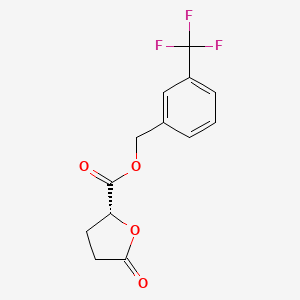

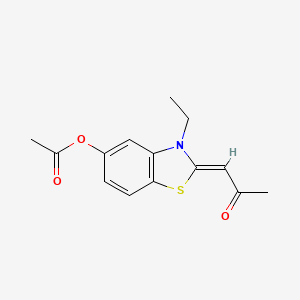
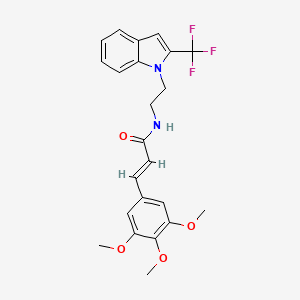
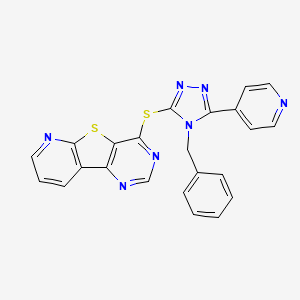
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)
